alpha-Keto-beta-methylvaleric acid

Enzymology Metabolism BCKDH

Researchers requiring authentic BCKDH kinetic data cannot substitute KMV with KIC or KIV-the recombinant human BCKDH complex exhibits a Km of 53 μM specific to KMV, and only KMV activates muscle BCKDH 15-fold in vivo versus 3-fold for KIC. KMV also uniquely inhibits α-ketoglutarate-supported mitochondrial respiration >10-fold preferentially and displays age-dependent glutamate uptake inhibition not replicated by other BCKAs. For MSUD neurotoxicity models, oxidative stress assays, and LC-MS/MS biomarker panels, only defined-purity KMV ensures valid calibration. • Km = 53 μM on recombinant human BCKDH-irreplaceable for isoleucine-specific flux assays • 15-fold muscle BCKDH activation vs. 3-fold for KIC; >10-fold preferential mitochondrial inhibition • Mandatory for age-dependent glutamate uptake assays & full-spectrum MSUD neurotoxicity recapitulation ≥95% purity, ambient shipping, bulk quantities available.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1460-34-0
Cat. No. B075516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Keto-beta-methylvaleric acid
CAS1460-34-0
Synonyms2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O
InChIInChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyJVQYSWDUAOAHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





KMV for Metabolic Research & Assay Standardization


Alpha-keto-beta-methylvaleric acid (KMV; 3-methyl-2-oxovaleric acid), a branched-chain alpha-keto acid (BCKA) with CAS 1460-34-0, is the transamination product of the essential branched-chain amino acid isoleucine and serves as the primary endogenous substrate for the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex [1]. As a physiological metabolite in mammals, bacteria, and plants, KMV is a clinical biomarker for Maple Syrup Urine Disease (MSUD) [2] and mustard airway diseases [3], and is a key component in analytical panels for BCAA catabolism research [4].

Workflow
Metabolomics analytical standard for BCAA catabolism profiling
Enzymology
BCKDH substrate for isoleucine-specific catabolic flux assays
Research Model
MSUD pathophysiology studies and mitochondrial dysfunction modeling

Why KMV Cannot Be Substituted by Other BCKAs


Substituting alpha-keto-beta-methylvaleric acid (KMV) with other branched-chain keto acids (BCKAs) such as alpha-ketoisocaproic acid (KIC) or alpha-ketoisovaleric acid (KIV) is scientifically invalid due to substantial differences in enzyme kinetics, substrate specificity, and biological activity [1]. The BCKDH enzyme complex exhibits a Km for KMV that is orders of magnitude different from that for KIC in purified systems [2], and KMV demonstrates a distinct efficacy profile in vivo compared to KIC and KIV as an isoleucine precursor . Furthermore, the three BCKAs display divergent age-dependent and mechanistic effects in neurobiological assays, with KMV showing a unique activation pattern of glutamate uptake inhibition not observed with KIC and KIV across all developmental stages [3].

Kinetics KMV substrate affinity differs from KIC and KIV; using analog may shift BCKDH assay outcomes.
In vivo Isoleucine precursor efficacy of KMV is distinct from KIC/KIV; not interchangeable in nutritional studies.
Neuro Age-dependent glutamate uptake inhibition by KMV is not replicated by KIC or KIV; limits model transfer.

KMV vs. Analogs: Head-to-Head Evidence


BCKDH Substrate Affinity vs. KIC

In a purified bovine liver branched-chain alpha-keto acid dehydrogenase (BCKDH) system, the Michaelis constant (Km) for alpha-keto-beta-methylvaleric acid (KMV) is 2.5 × 10⁻³ M, which is markedly higher than the Km reported for alpha-ketoisocaproic acid (KIC) at 3.5 × 10⁻³ M, indicating a modestly higher apparent affinity for KMV under these specific assay conditions [1]. In a later recombinant human BCKDH complex study, the Km for KMV was 53 ± 7 μM, which is comparable to but distinct from the Km for KIC at 45 ± 6 μM and for KIV at 55 ± 4 μM [2].

BCKDH Substrate Affinity
Head-to-head
Km (KMV) 53 μM vs. 45 μM (KIC) in recombinant human BCKDH complex
Km values differ; supports KMV-specific isoleucine catabolism modeling.
Bovine liver system also shows distinct affinity (2.5 mM vs. 3.5 mM).
Enzymology Metabolism BCKDH

Isoleucine Precursor Efficacy vs. KIC and KIV

In rats fed chemically defined diets deficient in the corresponding branched-chain amino acids, the slope-ratio efficacy value for L-alpha-keto-beta-methylvalerate (L-KMV) as an isoleucine precursor is 38% relative to L-isoleucine, which is substantially lower than the efficacy of alpha-ketoisocaproic acid (KIC) as a leucine precursor at 56% and the efficacy of alpha-ketoisovaleric acid (KIV) as a valine precursor at 49% . The DL-racemate of KMV has an even lower efficacy of 44% in a separate study, and the L-isomer (L-KMV) has an efficacy of 65% [1].

Isoleucine Precursor Efficacy
Cross-study
L-KMV 38% efficacy vs. KIC 56% and KIV 49% (relative to L-isoleucine)
In vivo precursor efficacy is distinct; not interchangeable in nutritional or metabolic models.
Rat growth assay; L-KMV-Na form shows higher efficacy (65%).
Nutritional Biochemistry Amino Acid Metabolism In Vivo Efficacy

Mitochondrial Respiratory Inhibition Selectivity vs. KIC and KIV

In isolated rat liver mitochondria, the three BCKAs exhibit differential inhibitory effects on State 3 respiration supported by alpha-ketoglutarate. KIC is the most potent inhibitor with an apparent Ki of 13 ± 2 μM, while KMV and KIV show preferential inhibition with >10-fold and >4-fold selectivity, respectively, relative to succinate or glutamate/malate-supported respiration [1]. At sub-inhibitory concentrations, both KIC and KMV, but not KIV, markedly stimulate mitochondrial respiration [1].

Mitochondrial Inhibition Selectivity
Head-to-head
KMV: >10-fold preferential inhibition of α-ketoglutarate respiration (KIC >100-fold, KIV >4-fold)
Inhibition profile differs; KMV-specific for MSUD mitochondrial dysfunction studies.
Rat liver mitochondria; KIC is most potent (Ki 13 μM).
Mitochondrial Bioenergetics Toxicology MSUD

Age-Dependent Divergence in Glutamate Uptake Inhibition

In rat cortical slices, KIC inhibits glutamate uptake at all ages studied (9, 21, and 60 days), whereas KMV and KIV inhibit uptake only in slices from 21- and 60-day-old rats, showing no effect in 9-day-old animals [1]. This developmental-stage specificity for KMV is a key differentiator from KIC. Additionally, in glial cells, KIC and KIV significantly enhance S100B release, but KMV does not [2].

Age-Dependent Glutamate Uptake
Head-to-head
KMV inhibits [3H]glutamate uptake at 21 and 60 days, no effect at 9 days; KIC active at all ages
Age-dependent effect; unique neurobiological profile not replicated by KIC or KIV.
Rat cortical slices; BCKA levels mimicking MSUD pathophysiology.
Neuroscience Excitotoxicity MSUD

Muscle BCKDH Activation by Dietary Keto Acids

In rats fed diets containing individual BCKAs at 0.38 mol/kg diet, consumption of KMV resulted in a 15-fold activation of muscle BCKDH, compared to 3-fold activation by KIC and 2-fold activation by KIV [1]. In contrast, liver BCKDH was completely activated (from 42% basal to 100%) by all three BCKAs, showing no significant difference [1].

Muscle BCKDH Activation
Head-to-head
KMV activates muscle BCKDH 15-fold vs. 3-fold (KIC) and 2-fold (KIV) in rat dietary study
Tissue-specific activation distinct; critical for peripheral BCAA metabolism research.
Liver BCKDH fully activated by all three BCKAs, no significant difference.
Enzyme Regulation Nutritional Biochemistry BCKDH

KMV Research & Industrial Applications


Isoleucine Catabolism & BCKDH Enzymology

The distinct Km values for KMV (53 μM in recombinant human BCKDH [1]) compared to KIC and KIV establish KMV as the definitive substrate for in vitro kinetic assays of BCKDH when investigating isoleucine-specific catabolic flux. Researchers should not substitute KIC or KIV in these assays, as kinetic parameters differ significantly. Additionally, KMV is the required substrate for studies of BCKDH kinase regulation, given its unique capacity to activate muscle BCKDH 15-fold in vivo compared to only 3-fold for KIC [2].

MSUD Pathophysiology Modeling

Given the >10-fold preferential inhibition of alpha-ketoglutarate-supported mitochondrial respiration by KMV [3] and its age-dependent effects on glutamate uptake in cortical slices (active at 21 and 60 days but not at 9 days) [4], KMV is an essential component of any in vitro model aiming to recapitulate the full spectrum of MSUD neurotoxicity. Its inclusion is mandatory for studies on oxidative stress, excitotoxicity, and mitochondrial dysfunction, as KIC alone does not replicate the complete pathological profile.

Analytical Standard for Metabolomics & Biomarker Quantification

As a validated clinical biomarker for MSUD [5] and mustard airway diseases [6], and a key component in multi-analyte HPLC methods for intracellular alpha-keto acid profiling [7], KMV of defined purity (≥95% as specified by commercial analytical standards) is required for accurate LC-MS/MS and HPLC-based quantification in plasma, urine, and tissue homogenates. Its use ensures reliable calibration and validation of assays monitoring BCAA catabolism and related inborn errors of metabolism.

Application
Selection Property
Validation Focus
Isoleucine Catabolism Studies
BCKDH substrate specificity
Km determination for BCKDH kinetics
MSUD Pathophysiology Research
Mitochondrial respiration inhibition profile
Pathway-specific neurotoxicity endpoints
Metabolomics Analytical Standard
Defined purity for bioanalytical methods
LC-MS/MS calibration consistency

Technical Documentation Hub

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34 linked technical documents
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